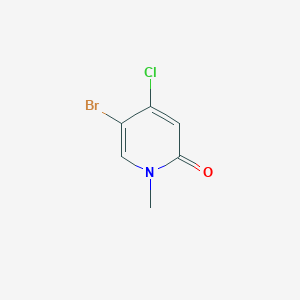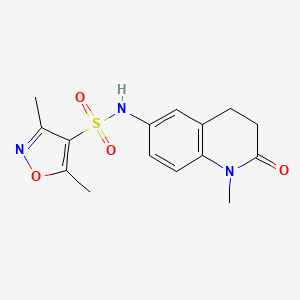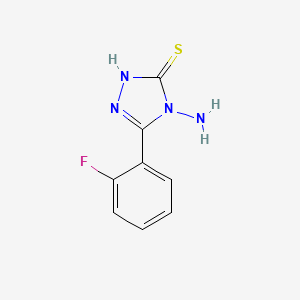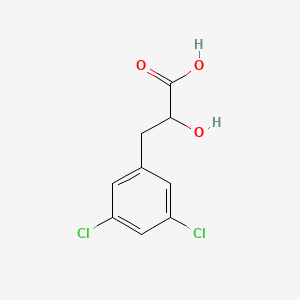
5-bromo-4-chloro-1-methylpyridin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-4-chloro-1-methylpyridin-2(1H)-one, or 5-BCPMP, is a heterocyclic compound with a wide range of applications in various fields. It is widely used as an intermediate in the synthesis of pharmaceuticals, pesticides, and other organic compounds. 5-BCPMP is also used as a catalyst in organic reactions, and as a reagent in analytical chemistry. In addition, 5-BCPMP has been studied for its potential use as an antimicrobial agent.
Mecanismo De Acción
The mechanism of action of 5-BCPMP is not yet fully understood. However, it is believed that the compound acts by inhibiting the growth of microorganisms through the disruption of their cell membranes. Additionally, 5-BCPMP is believed to act as an antioxidant by scavenging free radicals and preventing their formation.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-BCPMP have not yet been fully elucidated. However, the compound has been shown to inhibit the growth of bacteria, fungi, and viruses. Additionally, 5-BCPMP has been shown to possess antioxidant activity and to inhibit the formation of free radicals.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 5-BCPMP for lab experiments is its ability to inhibit the growth of microorganisms. Additionally, the compound is relatively stable and can be easily synthesized in a laboratory setting. However, 5-BCPMP is not yet widely available and is relatively expensive.
Direcciones Futuras
There are several potential future directions for 5-BCPMP research. These include further studies on the compound’s antimicrobial activity, its ability to inhibit the formation of free radicals, and its potential use as an antioxidant. Additionally, further studies could be conducted to investigate the biochemical and physiological effects of 5-BCPMP, as well as its potential use in drug development. Finally, further research could be conducted to investigate the potential of 5-BCPMP as a catalyst in organic reactions.
Métodos De Síntesis
The synthesis of 5-BCPMP is typically performed via a two-step process. The first step involves the reaction of 1-bromo-4-chloromethylpyridin-2(1H)-one with sodium bromide in an aqueous solution, which yields 5-BCPMP. The second step involves the reaction of 5-BCPMP with sodium hydroxide, which yields the desired product.
Aplicaciones Científicas De Investigación
5-BCPMP has been studied for its potential use as an antimicrobial agent. In particular, it has been studied for its ability to inhibit the growth of bacteria, fungi, and viruses. Additionally, 5-BCPMP has been studied for its potential use as an antioxidant and for its ability to inhibit the formation of free radicals.
Propiedades
IUPAC Name |
5-bromo-4-chloro-1-methylpyridin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrClNO/c1-9-3-4(7)5(8)2-6(9)10/h2-3H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPAVPKYINGLQCE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=CC1=O)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.47 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-bromo-4-chloro-1-methylpyridin-2(1H)-one | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-(4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2894307.png)
![tert-Butyl 4-[(5-carbamoylpyridin-2-yl)oxy]piperidine-1-carboxylate](/img/structure/B2894309.png)

![N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B2894314.png)
![N,N,1,7-tetramethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2894315.png)

![6-(Thiolan-3-yloxy)imidazo[1,2-b]pyridazine](/img/structure/B2894320.png)
![1-(4-fluorophenyl)-4-methyl-6-(2-oxo-2-(pyrrolidin-1-yl)ethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2894322.png)



![N-[(1S)-1-(2,4,6-Trimethylphenyl)ethyl]prop-2-enamide](/img/structure/B2894326.png)